3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This specific compound is notable for its unique structure, which includes a hydroxy group, a methyl group, and a phenoxypropyl group attached to an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Functional Group Modifications: Subsequent steps involve introducing the hydroxy, methyl, and phenoxypropyl groups through various organic reactions such as alkylation, acylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would yield an alcohol.
Scientific Research Applications
3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
3-methylindole: Known for its role in the synthesis of various pharmaceuticals.
7-hydroxyindole: Studied for its potential biological activities.
Uniqueness
3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-7-4-9-18(13-15)27-12-6-11-23-20-16(2)8-5-10-19(20)22(26,21(23)25)14-17(3)24/h4-5,7-10,13,26H,6,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFFCXTYPYYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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